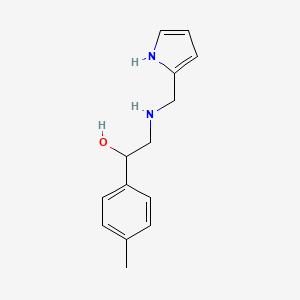
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol is an organic compound that features a pyrrole ring, a tolyl group, and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol typically involves the reaction of 1H-pyrrole-2-carbaldehyde with p-toluidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and catalyst is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Use of halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzyme activity
Modulating receptor activity: Affecting signal transduction pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-phenylethanol
- 2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(m-tolyl)ethanol
Uniqueness
2-(((1H-Pyrrol-2-yl)methyl)amino)-1-(p-tolyl)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring, tolyl group, and ethanol moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-(1H-pyrrol-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C14H18N2O/c1-11-4-6-12(7-5-11)14(17)10-15-9-13-3-2-8-16-13/h2-8,14-17H,9-10H2,1H3 |
InChI-Schlüssel |
VETPLBWCFPVEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CNCC2=CC=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


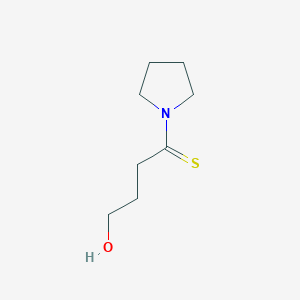
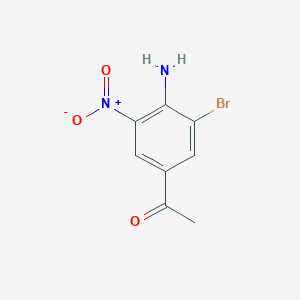



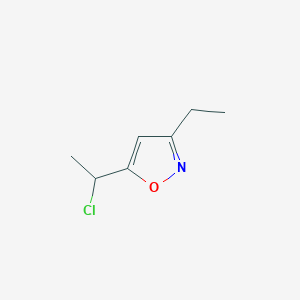
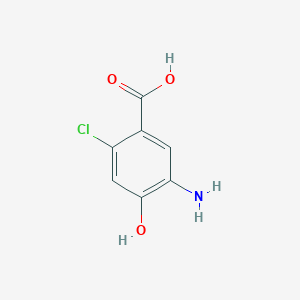
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12863366.png)
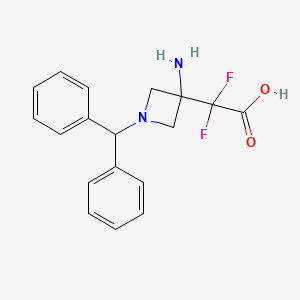

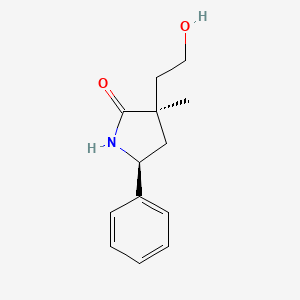
![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)

